Ghavamiol
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Overview
Description
Ghavamiol is a small molecule belonging to the class of organic compounds known as n-alkylpyrrolidines. These compounds contain a pyrrolidine moiety substituted at the N1-position with an alkyl group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Preparation Methods
The synthesis of Ghavamiol involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with an alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydride to facilitate the alkylation process. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Ghavamiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into its corresponding alcohols.
Scientific Research Applications
Ghavamiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential as an inhibitor of glycosidase enzymes, which are involved in the breakdown of carbohydrates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like diabetes due to its inhibitory effects on glycosidase enzymes.
Industry: This compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Ghavamiol exerts its effects primarily by inhibiting the activity of glycosidase enzymes such as alpha-mannosidase. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This mechanism is particularly relevant in the context of diabetes treatment, where inhibition of glycosidase enzymes can help regulate blood sugar levels .
Comparison with Similar Compounds
Ghavamiol is similar to other n-alkylpyrrolidines, such as salacinol and kotalanol, which also exhibit glycosidase inhibitory activity. this compound is unique in its specific binding affinity and inhibitory potency. While salacinol and kotalanol are derived from natural sources, this compound is synthetically produced, allowing for greater control over its purity and consistency .
References
Properties
Molecular Formula |
C9H18NO9S-3 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2R,3R)-1-[2,4-dihydroxy-3-(trioxido-λ4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H21NO9S/c11-3-5-9(15)7(14)2-10(5)1-6(13)8(4-12)19-20(16,17)18/h5-9,11-18H,1-4H2/p-3/t5-,6?,7?,8?,9-/m1/s1 |
InChI Key |
YWOSRVQDYDWMAB-NHMDFMCYSA-K |
Isomeric SMILES |
C1C([C@@H]([C@H](N1CC(C(CO)OS([O-])([O-])[O-])O)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CC(C(CO)OS([O-])([O-])[O-])O)CO)O)O |
Origin of Product |
United States |
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